N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methoxybenzamide
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Overview
Description
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methoxybenzamide is a complex organic compound that features a furan ring, a phenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the furan-2-yl phenyl intermediate: This can be achieved through a Suzuki-Miyaura coupling reaction between a furan-2-yl boronic acid and a halogenated phenyl compound under palladium catalysis.
Introduction of the hydroxyethyl group: The intermediate is then subjected to a reaction with an appropriate hydroxyethylating agent, such as ethylene oxide, under basic conditions.
Formation of the benzamide moiety: Finally, the hydroxyethyl intermediate is reacted with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would ensure the efficient production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation techniques to yield dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and phenyl group may facilitate binding to active sites, while the hydroxyethyl and benzamide moieties can participate in hydrogen bonding and other interactions that stabilize the compound within the target site . This can lead to the modulation of biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl derivatives: Compounds like furan-2-ylmethanamine and furan-2-ylmethanol share the furan ring structure and exhibit similar reactivity.
Phenyl derivatives: Compounds such as 4-phenylbutyric acid and 4-phenylpyridine have similar phenyl groups and may exhibit comparable biological activities.
Benzamide derivatives: Compounds like 2-methoxybenzamide and 4-hydroxybenzamide share the benzamide moiety and are used in similar applications.
Uniqueness
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methoxybenzamide is unique due to its combination of structural features, which confer specific reactivity and biological activity. The presence of the furan ring, phenyl group, and benzamide moiety in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-24-19-6-3-2-5-16(19)20(23)21-13-17(22)14-8-10-15(11-9-14)18-7-4-12-25-18/h2-12,17,22H,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFHINTWMOJJJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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